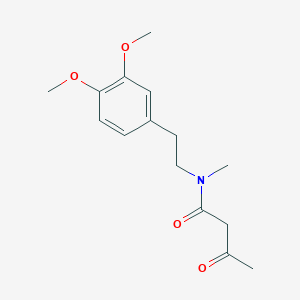

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(17)9-15(18)16(2)8-7-12-5-6-13(19-3)14(10-12)20-4/h5-6,10H,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZKMELWTFQEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394904 | |

| Record name | N-ACETOACETYL-N-METHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-04-7 | |

| Record name | N-ACETOACETYL-N-METHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine molecular structure

Structural Dynamics, Synthesis, and Isoquinoline Cyclization Pathways

Executive Summary

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (CAS: 887352-04-7) represents a pivotal synthetic intermediate in the construction of 1-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids.[1][2][3] Derived from the Verapamil precursor N-methylhomoveratrylamine, this molecule is distinguished by its

This guide provides a comprehensive technical analysis of the molecule, focusing on its structural elucidation, synthetic protocols, and its critical role in the Bischler-Napieralski reaction . It is designed for medicinal chemists and process engineers optimizing routes for benzylisoquinoline alkaloids and related pharmaceutical scaffolds.

Part 1: Structural Analysis & Physiochemical Properties[4]

The molecule comprises three distinct functional domains: the electron-rich veratryl (3,4-dimethoxyphenyl) tail, the ethylamino linker, and the acetoacetyl headgroup.

1.1 Molecular Specifications

| Property | Data |

| IUPAC Name | N-(3,4-Dimethoxyphenethyl)-N-methyl-3-oxobutanamide |

| CAS Number | 887352-04-7 |

| Molecular Formula | |

| Molecular Weight | 279.33 g/mol |

| Physical State | Viscous oil / Low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

1.2 Structural Dynamics: Tautomerism and Rotamerism

The structural integrity of this molecule is defined by two dynamic equilibria that complicate spectroscopic analysis (NMR):

-

Amide Rotamerism: Due to the steric bulk of the N-methyl group and the restricted rotation around the

bond, the molecule exists as a mixture of E and Z rotamers in solution. This typically manifests as split peaks in -

Keto-Enol Tautomerism: The acetoacetyl moiety (

-keto amide) exists in equilibrium between the keto form (dominant in non-polar solvents) and the enol form (stabilized by intramolecular H-bonding).

1.3 Molecular Connectivity Diagram

The following diagram illustrates the functional segmentation of the molecule.

Figure 1: Functional segmentation of the target molecule highlighting the electron-rich ring and the electrophilic precursor tail.

Part 2: Synthetic Pathways[4][7][9][10][11]

The synthesis is a convergent process starting from commercially available 3,4-dimethoxyphenethylamine (Homoveratrylamine). The N-methylation step is critical; without it, the subsequent cyclization often yields oxazoles rather than isoquinolines due to the participation of the amide NH.

2.1 Synthesis Workflow

Figure 2: Two-step synthetic route from homoveratrylamine.

2.2 Experimental Protocol: Acetoacetylation

Note: While Diketene is the most atom-efficient reagent, it is hazardous. The protocol below uses Ethyl Acetoacetate (EAA) for higher safety margins in a laboratory setting.

Reagents:

-

N-Methylhomoveratrylamine (1.0 eq)

-

Ethyl Acetoacetate (1.2 eq)

-

Toluene (Solvent, 10 volumes)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)

Procedure:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve N-methylhomoveratrylamine in Toluene.

-

Addition: Add Ethyl Acetoacetate and DMAP.

-

Reflux: Heat the mixture to reflux (

). The reaction is driven by the azeotropic removal of Ethanol. -

Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine spot (polar, stains with Ninhydrin) should disappear.

-

Workup: Cool to RT. Wash organic layer with 1M HCl (to remove DMAP/unreacted amine) and then Brine.

-

Isolation: Dry over

, filter, and concentrate in vacuo. The product is typically obtained as a pale yellow oil that may crystallize upon standing.

Self-Validating Checkpoint:

-

IR Spectrum: Look for two carbonyl stretches. The amide carbonyl appears ~1640

, and the ketone carbonyl appears ~1715

Part 3: Reactivity & Applications (Bischler-Napieralski Cyclization)

The primary utility of this compound is its conversion into the isoquinoline core. This is a classic application of the Bischler-Napieralski reaction , where the amide oxygen is activated to trigger an electrophilic attack on the aromatic ring.[4]

3.1 Mechanism of Action

The presence of the 3,4-dimethoxy groups is non-negotiable; they increase the electron density at the C6 position (para to the methoxy at C3), facilitating the ring closure.

-

Activation: The amide oxygen reacts with

to form an imidoyl chloride/phosphate intermediate. -

Cyclization: The electron-rich aromatic ring attacks the electrophilic imine carbon.

-

Aromatization: Loss of protons/leaving groups yields the 3,4-dihydroisoquinoline.

3.2 Pathway Diagram

Figure 3: The Bischler-Napieralski cyclization pathway mediated by Phosphorus Oxychloride.[5]

3.3 Critical Process Parameters (CPP)

-

Temperature: Strict control at

. Higher temperatures ( -

Reagent:

is preferred over -

Quenching: The resulting dihydroisoquinoline is basic.[4] The reaction mixture must be quenched into ice water and basified (

) to extract the product.

Part 4: References

-

Bischler-Napieralski Reaction Mechanism & Utility:

-

Precursor Characterization (N-Methylhomoveratrylamine):

-

Title: 3,4-Dimethoxyphenethylamine (Homoveratrylamine) Data Sheet.

-

Source: Sigma-Aldrich / Merck.

-

-

Isoquinoline Synthesis Overview:

-

Acetoacetylation Reagents:

-

Title: Diketene and Acetylketene in Organic Synthesis.

-

Source: ScienceDirect / Tetrahedron.

-

Link:[Link]

-

Sources

- 1. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]

- 2. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

This document provides a comprehensive technical overview of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine, designed for researchers, chemists, and professionals in drug development. Given the nascent state of publicly available research on this specific molecule, this guide establishes a foundational understanding by thoroughly examining its core chemical precursor, N-methyl-2-(3,4-dimethoxyphenyl)ethylamine, and then extrapolating to the target compound. We will delve into established synthesis routes, predictable physicochemical properties, and detailed protocols for empirical characterization, thereby equipping scientists with the necessary knowledge to confidently work with this compound.

Section 1: The Foundational Precursor: N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

A thorough understanding of this compound begins with its immediate synthetic precursor, N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (also known as N-methylhomoveratrylamine). This secondary amine is a well-documented intermediate in the synthesis of the calcium channel blocker Verapamil, and its properties are well-characterized.[1]

Core Physicochemical Properties

The known physical and chemical data for N-methyl-2-(3,4-dimethoxyphenyl)ethylamine provide a critical baseline for predicting the behavior of its acetoacetyl derivative.

| Property | Value | Source |

| CAS Number | 3490-06-0 | [2][3] |

| Molecular Formula | C₁₁H₁₇NO₂ | [3] |

| Molecular Weight | 195.26 g/mol | [2][3] |

| Appearance | Light yellow to orange clear liquid | |

| Boiling Point | 100 °C @ 0.1 mmHg | |

| Specific Gravity | 1.06 (20/20) | |

| Refractive Index | 1.53 | |

| Solubility | >29.3 µg/mL (at pH 7.4) | [2] |

Spectroscopic and Chromatographic Profile

Spectroscopic data is essential for the identification and quality control of the precursor.

-

Mass Spectrometry (MS): The fragmentation of N-methylhomoveratrylamine is predictable and serves as a key identifier. The two primary fragmentation pathways are:

-

Nuclear Magnetic Resonance (NMR): The ¹H and ¹³C NMR spectra are consistent with its structure, showing characteristic signals for the aromatic protons, the methoxy groups, the ethyl chain, and the N-methyl group.[2]

-

Gas Chromatography (GC): With a purity typically exceeding 95%, GC is a standard method for assessing the quality of the precursor before its use in subsequent reactions.

Synthesis Pathway Overview

The industrial synthesis of N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is well-established, typically involving the reductive amination of 3,4-dimethoxyphenylacetonitrile. This process is a robust and high-yield pathway to the desired precursor.[1]

Caption: Synthesis workflow for the precursor amine.

Section 2: Synthesis and Purification of this compound

The conversion of the secondary amine precursor to the target β-ketoamide involves a standard acetoacetylation reaction. The choice of reagent and conditions is critical to ensure a high-yield, clean reaction.

Principle of Acetoacetylation

The nucleophilic nitrogen of the secondary amine attacks an electrophilic acetoacetylating agent. Diketene is a highly efficient reagent for this purpose, though other reagents like tert-butyl acetoacetate can be used. The reaction is typically performed in an aprotic solvent to prevent side reactions with the highly reactive acetylating agent.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high purity.

Objective: To synthesize this compound from its amine precursor.

Materials:

-

N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq)

-

Diketene (1.1 eq, freshly distilled)

-

Toluene (anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert nitrogen atmosphere, dissolve N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of amine).

-

Initial Cooling: Cool the solution to 0-5 °C using an ice bath. Causality: This initial cooling is crucial to control the exothermic reaction with diketene, preventing potential side reactions and degradation.

-

Reagent Addition: Add diketene (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

In-Process Monitoring (TLC): Monitor the reaction's completion by TLC (e.g., 1:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting amine spot indicates the reaction is complete.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The bicarbonate wash removes any unreacted acidic species or byproducts.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase in vacuo.

-

Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient elution of Hexanes and Ethyl Acetate.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a viscous oil or low-melting solid.

-

Section 3: Physicochemical Characterization of the Target Compound

With the target molecule synthesized, its unique properties, distinct from its precursor, can be determined.

Predicted Physicochemical Properties

The addition of the acetoacetyl group significantly alters the molecule's properties.

| Property | Precursor | Target Compound (Predicted) | Justification |

| CAS Number | 3490-06-0 | 887352-04-7 | Known Identifier[5] |

| Molecular Formula | C₁₁H₁₇NO₂ | C₁₅H₂₁NO₄ | Addition of C₄H₄O₂ group[5] |

| Molecular Weight | 195.26 g/mol | 279.33 g/mol | Addition of acetoacetyl moiety[5] |

| Polarity | Moderate | Higher | Addition of two polar carbonyl groups. |

| Boiling Point | 100 °C @ 0.1 mmHg | Significantly Higher | Increased MW and polarity lead to stronger intermolecular forces. |

| Solubility | Moderate in nonpolar | Higher in polar solvents | Increased hydrogen bond accepting capacity. |

| H-Bond Donors | 1 (N-H) | 0 | The amine proton is replaced by the acetyl group. |

| H-Bond Acceptors | 3 (N, 2x O) | 5 (N, 4x O) | Addition of two carbonyl oxygens. |

Structural Elucidation: A Multi-Technique Approach

Confirmation of the final structure requires a combination of spectroscopic methods.

-

¹H NMR: Expect to see the disappearance of the N-H proton signal from the precursor. New, characteristic signals will appear for the acetoacetyl group: a singlet around 2.2-2.4 ppm (acetyl CH₃) and a singlet around 3.5-3.7 ppm (methylene CH₂). Due to keto-enol tautomerism, you may observe two distinct sets of peaks.

-

¹³C NMR: The spectrum will be distinguished by two new signals in the carbonyl region (190-210 ppm for the ketone and 165-175 ppm for the amide).

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 279. Key fragments would likely arise from cleavage of the acetoacetyl group or the benzylic C-C bond.

-

Infrared (IR) Spectroscopy: Two strong carbonyl (C=O) stretching bands are expected: one for the ketone around 1720 cm⁻¹ and one for the tertiary amide around 1650 cm⁻¹.

Key Chemical Property: Keto-Enol Tautomerism

A defining feature of the acetoacetyl moiety is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is solvent-dependent and influences the compound's reactivity and spectroscopic profile.

Caption: Equilibrium between keto and enol forms.

Causality: The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the overall structure, especially in nonpolar solvents. This phenomenon is directly observable in NMR spectroscopy, where distinct peaks for both tautomers may be present.

Protocol for Stability Assessment

Objective: To determine the hydrolytic stability of the compound at different pH values.

Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the purified compound in a suitable organic solvent (e.g., Acetonitrile).

-

Buffer Preparation: Prepare aqueous buffers at pH 4, 7, and 9.

-

Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~10 µg/mL. Incubate samples at a controlled temperature (e.g., 37 °C).

-

Time Points: Withdraw aliquots from each pH solution at time points 0, 1, 2, 4, 8, and 24 hours.

-

Analysis (HPLC): Immediately analyze each aliquot by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).

-

Data Interpretation: Quantify the peak area of the parent compound at each time point. A decrease in peak area over time indicates degradation. The rate of degradation can be calculated to determine the compound's half-life at each pH condition.

Conclusion

This compound is a compound with distinct chemical characteristics derived from its β-ketoamide functional group. While direct experimental data remains limited, this guide provides a robust framework for its synthesis, purification, and characterization by leveraging the well-documented properties of its N-methylhomoveratrylamine precursor. The detailed protocols herein offer a validated starting point for researchers to explore the potential applications of this molecule in medicinal chemistry and materials science.

References

- Title: Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

Title: N-Methylhomoveratrylamine | C11H17NO2. Source: PubChem - NIH. URL: [Link]

-

Title: N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. Source: PubChem - NIH. URL: [Link]

-

Title: 3,4-Dimethoxyphenethylamine. Source: Wikipedia. URL: [Link]

-

Title: CAS 3490-06-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Source: PharmaCompass.com. URL: [Link]

Sources

- 1. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 2. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3490-06-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]

- 5. scbt.com [scbt.com]

biological activity of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

An In-Depth Technical Guide to the Anticipated Biological Activity of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

Foreword: Charting Unexplored Territory

In the landscape of pharmacological research, a vast number of synthesized compounds remain in relative obscurity, their potential biological activities yet to be systematically investigated. This compound is one such molecule. While direct, comprehensive studies on its bioactivity are not present in the current body of scientific literature, its structural features provide a compelling basis for hypothesizing its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical and practical considerations for exploring this compound. It is a roadmap for investigation, grounded in the established knowledge of its structural analogs and precursors. We will dissect its synthesis, predict its biological interactions based on established structure-activity relationships, and provide detailed, actionable protocols to systematically uncover its true pharmacological nature. This document serves not as a summary of known facts, but as an expert-guided prospectus for future discovery.

Molecular Identity and Strategic Context

This compound, identified by CAS number 887352-04-7, is a derivative of the well-known phenethylamine class of compounds.[1] Its molecular structure is characterized by a 3,4-dimethoxyphenyl ring attached to an ethylamine backbone, which is further substituted with both a methyl and an acetoacetyl group on the nitrogen atom.

The true significance of this molecule lies in its lineage. The core structure, N-methyl-2-(3,4-dimethoxyphenyl)ethylamine, is a known intermediate in the synthesis of Verapamil, a widely used L-type calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.[2][3] This connection immediately suggests that a primary avenue of investigation for our subject compound should be its potential effects on the cardiovascular system.

While the phenethylamine scaffold is also common to psychoactive substances, the N-acetoacetyl substitution dramatically alters the molecule's physicochemical properties, particularly its polarity and steric bulk. This makes it structurally distinct from classic hallucinogens like the NBOMe series, and its pharmacological activity is likely to diverge significantly.[4][5] Therefore, this guide will focus on its potential as a modulator of physiological processes rather than a psychoactive agent.

| Property | Value | Source |

| CAS Number | 887352-04-7 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₅H₂₁NO₄ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 279.33 g/mol | Santa Cruz Biotechnology[1] |

| Core Precursor | N-methyl-2-(3,4-dimethoxyphenyl)ethylamine | Google Patents[2][6] |

| Related Drug | Verapamil | PubMed[3] |

Synthesis and Characterization: A Proposed Pathway

A robust and verifiable synthesis is the bedrock of any pharmacological investigation. Based on established chemical principles and synthetic routes for analogous compounds, a reliable pathway for producing this compound can be proposed. The synthesis begins with the commercially available 3,4-dimethoxyphenylacetonitrile.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the precursor N-methyl-2-(3,4-dimethoxyphenyl)ethylamine, which itself is synthesized from 3,4-dimethoxyphenylacetonitrile.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine [2]

-

Reaction Setup: To a high-pressure hydrogenation reactor, add 3,4-dimethoxyphenylacetonitrile (1 equivalent), a suitable solvent such as ethanol, and a palladium on carbon catalyst (Pd/C, 5% w/w).

-

Addition of Amine: Introduce methylamine (1.5-2 equivalents), typically as a solution in ethanol or water.

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

-

Reaction Conditions: Heat the mixture to 50-70°C and stir vigorously for 12-24 hours, monitoring hydrogen uptake.

-

Work-up: After cooling and venting the reactor, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield the pure intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) and triethylamine (1.2 equivalents) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Acylation: Cool the solution to 0°C in an ice bath. Add diketene or acetoacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final compound.

Structural Verification

Confirmation of the final product's identity and purity is critical. The following analytical techniques are mandatory:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, particularly the newly formed amide and ketone carbonyls.

-

Elemental Analysis: To confirm the empirical formula.

Predicted Pharmacological Profile: An Evidence-Based Hypothesis

Based on its structural components, we can formulate a strong hypothesis regarding the potential biological activities of this compound.

Cardiovascular Effects: A Calcium Channel Hypothesis

The 3,4-dimethoxyphenethylamine core is a key pharmacophore in Verapamil, which exerts its effects by blocking L-type calcium channels. It is plausible that our target compound could interact with these or other ion channels. The N-acetoacetyl group, being a beta-ketoamide, introduces a potential metal-chelating moiety and alters the electronic and steric profile at the nitrogen, which could influence receptor binding and channel modulation.

Hypothesized Mechanism: The compound may act as a negative or positive allosteric modulator of L-type calcium channels, or potentially interact with other voltage-gated ion channels.

Metabolic Fate: Predicting Biotransformation

The metabolism of phenethylamines often involves deamination, O-demethylation, and N-acetylation.[7][8] For the target compound, several metabolic pathways can be predicted:

-

Hydrolysis: The acetoacetyl group could be hydrolyzed by esterases or amidases, yielding N-methyl-2-(3,4-dimethoxyphenyl)ethylamine.

-

O-Demethylation: Cytochrome P450 enzymes could demethylate one or both of the methoxy groups on the phenyl ring.

-

Oxidation/Reduction: The ketone in the acetoacetyl group could be reduced to a secondary alcohol.

Caption: Hypothesized major metabolic pathways for the target compound.

A Strategic Framework for Pharmacological Evaluation

To systematically test these hypotheses, a multi-tiered approach involving in vitro and in vivo assays is proposed.

In Vitro Screening Workflow

A logical progression of in vitro experiments is crucial to build a foundational understanding of the compound's activity and safety profile.

Sources

- 1. This compound | CAS 887352-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 3. [ON THE MECHANISM OF ACTION OF ALPHA-ISOPROPYL-ALPHA-((N-METHYL-N-HOMOVERATRYL)-GAMMA-AMINOPROPYL)-3,4-DIMETHOXYPHENYLACETONITRILE, A SUBSTANCE WITH CORONARY VASODILATOR PROPERTIES] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. etd.auburn.edu [etd.auburn.edu]

- 5. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]

- 7. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism & Utility of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

[1][2]

Executive Summary

This compound is a tertiary amide derived from the phenethylamine scaffold.[1][2] Its primary utility lies in its role as a "masked" precursor for 1-acetonyl-substituted isoquinolines via the Bischler-Napieralski cyclization.[1][2] Biologically, it functions as a lipophilic prodrug for N-methyl-3,4-dimethoxyphenethylamine (N-methyl-DMPEA) , a trace amine analog with sympathomimetic and MAO-inhibitory properties.[1][2]

This guide details the Chemical Mechanism of Action (synthetic transformation) and the Pharmacological Mechanism of Action (biological fate), supported by experimental protocols for validation.[1][2]

Part 1: Chemical Mechanism of Action (Synthetic Utility)[1][2]

The core "action" of this molecule in a research or industrial setting is its reactivity as a substrate for intramolecular electrophilic aromatic substitution.[1][2] It serves as the critical intermediate for constructing the benzo[a]quinolizine ring system found in VMAT2 inhibitors and Ipecac alkaloids.[1][2]

The Bischler-Napieralski Cyclization

The N-acetoacetyl group provides a

Mechanism Steps:

-

Activation: The Lewis acid coordinates with the amide oxygen, converting it into a better leaving group (imidoyl chloride intermediate).[1][2]

-

Cyclization: The aromatic ring attacks the electrophilic carbon of the imidoyl bond (C6 closure is favored due to para-methoxy activation).[1][2]

-

Aromatization/Elimination: Loss of the leaving group yields a 3,4-dihydroisoquinolinium salt .[1][2]

-

Product: The resulting 1-acetonyl-N-methyl-3,4-dihydroisoquinolinium species is a versatile electrophile for further elaboration (e.g., Mannich reactions).[1][2]

Visualization of Synthetic Pathway

The following diagram illustrates the transformation of the precursor amine into the isoquinoline scaffold via the N-acetoacetyl intermediate.[1][2]

Figure 1: Synthetic pathway converting the phenethylamine precursor into the isoquinoline scaffold via the N-acetoacetyl intermediate.[1][2]

Part 2: Pharmacological Mechanism of Action (Biological Potential)[1][2]

While often classified as an intermediate, the molecule acts as a neutral, lipophilic prodrug in biological systems.[2] Its pharmacological activity is dictated by its metabolic hydrolysis.[1][2]

Metabolic Activation (Prodrug Hydrolysis)

The amide bond is susceptible to hydrolysis by hepatic carboxylesterases (CES) and fatty acid amide hydrolases (FAAH) .[1][2]

Target Engagement of N-methyl-DMPEA

Once released, the metabolite N-methyl-DMPEA exerts activity via three primary pathways:

-

TAAR1 Agonism: Like its parent DMPEA, the N-methyl derivative binds to Trace Amine Associated Receptor 1 (TAAR1), modulating dopaminergic firing rates.[1][2]

-

MAO Inhibition: It acts as a competitive substrate/inhibitor for Monoamine Oxidase A (MAO-A), potentially increasing intracellular levels of serotonin and norepinephrine.[1][2]

-

Sympathomimetic Action: It exhibits weak affinity for

-adrenergic receptors, contributing to potential vasopressor effects.[1][2]

Visualization of Biological Fate

Figure 2: Metabolic activation and downstream receptor targets of the N-methyl-DMPEA metabolite.[1][2]

Part 3: Experimental Protocols

Protocol: Synthesis of this compound

Objective: To synthesize the target amide from N-methylhomoveratrylamine with high purity.

Reagents:

Procedure:

-

Dissolution: Dissolve 10 mmol of N-methyl-3,4-dimethoxyphenethylamine in 50 mL of anhydrous DCM under nitrogen atmosphere.

-

Addition: Cool to 0°C. Dropwise add 11 mmol of Diketene (stabilized) over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO2, 5% MeOH in DCM).[1][2]

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine) followed by saturated

and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. The product typically presents as a viscous oil or low-melting solid.[1][2]

Protocol: Bischler-Napieralski Cyclization (Validation of Structure)

Objective: To confirm the identity of the amide by cyclizing it to the known 1-acetonyl-dihydroisoquinoline.[1][2]

Procedure:

-

Dissolve 1.0 g of the N-acetoacetyl amide in 10 mL of dry toluene.

-

Add 3.0 equivalents of

.[1][2] -

Reflux at 110°C for 2 hours.

-

Analysis: The product should show a characteristic UV shift and disappearance of the amide carbonyl peak in IR (

).

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the half-life of the amide in plasma, assessing its prodrug potential.[1][2]

Procedure:

-

Incubation: Incubate 10

M of the test compound in pooled human plasma at 37°C. -

Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time to determine

and

Data Summary

| Property | Value/Description |

| Molecular Formula | |

| Molecular Weight | 279.33 g/mol |

| Physical State | Viscous oil or low-melting solid |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Primary Reactivity | Electrophilic Aromatic Substitution (C6 position) |

| Metabolic Product | N-methyl-3,4-dimethoxyphenethylamine (N-methyl-DMPEA) |

| Key Impurity In | Verapamil synthesis (if acetoacetic reagents are present) |

References

-

Synthetic Utility in Isoquinolines

-

Pharmacology of DMPEA Derivatives

-

Parent Compound Characterization

-

Related Pharmaceutical Synthesis (Verapamil)

Sources

- 1. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine | C20H27NO4 | CID 29749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 5. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]

infrared (IR) spectroscopy of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characterization of this compound (CAS 887352-04-7). As a molecule incorporating multiple functional groups including a tertiary amide, a ketone, an aromatic ether, and alkyl chains, its IR spectrum presents a unique fingerprint rich with structural information. This document outlines the theoretical basis for its expected vibrational modes, presents a robust, field-proven protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR) FTIR spectroscopy, and offers a detailed guide to spectral interpretation. The causality behind experimental choices is emphasized to ensure technical accuracy and reproducibility, making this a vital resource for scientists engaged in the synthesis, quality control, or structural elucidation of this and related compounds.

Introduction: The Molecule and the Method

This compound, with the molecular formula C₁₅H₂₁NO₄, is a complex organic molecule featuring a β-keto amide moiety attached to a substituted phenethylamine backbone.[1][2] The phenethylamine portion, specifically the 2-(3,4-dimethoxyphenyl)ethylamine group, is a structural motif found in various alkaloids and pharmacologically active compounds.[3][4] The acetoacetyl group introduces two carbonyl functionalities—a ketone and a tertiary amide—which are strong absorbers in the infrared region and serve as primary diagnostic handles.

Infrared spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies corresponding to the energy of the radiation absorbed. These frequencies are highly dependent on the bond type, the masses of the connected atoms, and the overall molecular environment. The resulting spectrum is a unique fingerprint that allows for the identification of functional groups, confirmation of molecular structure, and assessment of sample purity. For a molecule like this compound, IR spectroscopy is the first line of analysis for verifying the successful coupling of the phenethylamine precursor with the acetoacetylating agent.

Molecular Structure and Key Vibrational Moieties

To effectively interpret the IR spectrum, the molecule must first be deconstructed into its constituent functional groups, each with characteristic vibrational frequencies.

Caption: Key functional moieties of the target molecule.

The primary regions of interest in the IR spectrum correspond to these groups:

-

Amide C=O Stretch: The tertiary amide carbonyl is a strong, characteristic absorption.

-

Ketone C=O Stretch: The second carbonyl group provides another strong, diagnostic peak. The relative position of this peak can indicate the degree of keto-enol tautomerization.

-

Aromatic Ring: C-H stretching from the aromatic protons and C=C stretching from the ring itself.

-

Ether Linkages: Asymmetric and symmetric C-O-C stretching from the two methoxy groups.

-

Aliphatic Chains: C-H stretching and bending from the ethyl backbone and methyl groups.

Theoretical Principles of IR Absorption for the Target Molecule

The vibrational frequencies of the key functional groups can be predicted based on established correlation tables and an understanding of electronic and steric effects.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Comments |

| Tertiary Amide | C=O Stretch (Amide I Band) | 1680 - 1630 | Strong | Conjugation between the nitrogen lone pair and the carbonyl lowers the frequency compared to ketones. As a tertiary amide, it will lack the N-H bands seen in primary and secondary amides.[5][6] |

| Ketone | C=O Stretch | 1725 - 1705 | Strong | Expected position for a saturated, acyclic ketone.[7] However, intramolecular hydrogen bonding in an enol tautomer could shift this to ~1640 cm⁻¹. |

| Enol (Tautomer) | O-H Stretch | 3200 - 2500 | Strong, Broad | If keto-enol tautomerism occurs, a very broad O-H stretch from the enolic hydroxyl group would appear. |

| Enol (Tautomer) | C=C Stretch | 1650 - 1590 | Medium | The C=C bond of the enol form would appear in this region, potentially overlapping with the amide carbonyl. |

| Aromatic Ring | C(sp²)-H Stretch | 3100 - 3000 | Medium-Weak | Aromatic C-H stretches appear at higher frequencies than aliphatic ones. |

| Aromatic Ring | C=C Stretch (in-ring) | 1600, 1585, 1500, 1450 | Medium-Weak | A series of sharp peaks confirms the presence of the benzene ring. |

| Aliphatic Groups | C(sp³)-H Stretch | 2980 - 2850 | Strong | Asymmetric and symmetric stretching from the CH₃ and CH₂ groups. |

| Ether (Aryl-Alkyl) | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong | This is a very characteristic and strong absorption for aryl ethers. |

| Ether (Aryl-Alkyl) | C-O-C Symmetric Stretch | 1075 - 1020 | Medium | The second ether stretch, confirming the methoxy groups. |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol describes the use of a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is the preferred method for liquid or syrup-like samples due to its simplicity and high reproducibility.

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Rationale: To ensure the optical path is clear and the instrument is stable.

-

Action: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 15-20 minutes. Purge the sample compartment with dry air or nitrogen if available to minimize interference from atmospheric water and CO₂.

-

-

ATR Crystal Cleaning:

-

Rationale: The ATR technique is a surface-sensitive measurement. Any residue on the crystal from previous analyses will contaminate the spectrum.

-

Action: Moisten a clean, lint-free wipe with a volatile solvent (e.g., isopropanol or acetone). Gently wipe the surface of the ATR crystal (typically diamond or zinc selenide) and allow it to dry completely.

-

-

Acquisition of Background Spectrum:

-

Rationale: This is the most critical step for data integrity. The background scan measures the absorbance of the atmosphere and the ATR crystal itself. This spectrum is then mathematically subtracted from the sample spectrum, ensuring that the final output contains only the absorbance information of the analyte.

-

Action: With the clean, empty ATR accessory in place, acquire a background spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 scans to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Rationale: The sample must be in intimate contact with the ATR crystal for the evanescent wave to penetrate and generate a signal.

-

Action: Place a single, small drop of the this compound syrup directly onto the center of the ATR crystal. If the sample is highly viscous, ensure it spreads to form a thin, even layer covering the crystal.

-

-

Acquisition of Sample Spectrum:

-

Rationale: This step measures the absorbance of the sample plus the background.

-

Action: Using the same acquisition parameters as the background scan, acquire the sample spectrum.

-

-

Data Processing:

-

Rationale: Raw data requires processing to be interpretable. The software automatically ratios the sample scan against the background scan to produce the final absorbance spectrum.

-

Action: The instrument software will generate the final spectrum. Apply an ATR correction (if available) to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak picking.

-

-

Final Cleaning:

-

Rationale: To prepare the instrument for the next user.

-

Action: Thoroughly clean the sample off the ATR crystal using an appropriate solvent and lint-free wipes.

-

Spectral Analysis and Interpretation

The resulting IR spectrum should be analyzed by identifying the key absorption bands and correlating them with the functional groups detailed in Section 3.

Key Diagnostic Peaks to Scrutinize:

-

The Carbonyl Region (1800-1600 cm⁻¹): This is the most informative region. Look for two distinct, strong peaks.

-

The peak at the lower frequency, expected around 1650 cm⁻¹ , corresponds to the tertiary amide C=O stretch . Its position confirms the presence of the amide and the influence of the nitrogen lone pair.

-

The peak at the higher frequency, expected around 1715 cm⁻¹ , is the ketone C=O stretch . The sharpness and position of this peak are critical. A significant shift to a lower frequency or broadening could suggest the presence of the enol tautomer.

-

-

The C-H Stretching Region (3100-2850 cm⁻¹):

-

Observe the weaker, sharper peaks just above 3000 cm⁻¹. These are characteristic of the aromatic C(sp²)-H stretches .

-

Note the strong, more complex absorptions just below 3000 cm⁻¹. These are the aliphatic C(sp³)-H stretches from the ethyl and methyl groups.

-

-

The Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of complex, overlapping peaks, but several key features should be identifiable.

-

Look for the sharp aromatic C=C stretching peaks around 1600 and 1500 cm⁻¹ .

-

The most prominent feature in the lower part of this region should be the very strong, broad peak around 1250 cm⁻¹ , which is the characteristic asymmetric C-O-C stretch of the aryl-alkyl ether (methoxy) groups. A second, medium-intensity peak around 1030 cm⁻¹ for the symmetric stretch should also be present.

-

The absence of any broad absorption in the 3500-3200 cm⁻¹ region would confirm the tertiary nature of the amide (no N-H bonds) and suggest that the keto-enol tautomerism is not a dominant equilibrium state under the analysis conditions.

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint for its structural verification. By following a robust ATR-FTIR protocol, one can obtain a high-quality spectrum where the key diagnostic bands—particularly the distinct tertiary amide and ketone carbonyl stretches, the aromatic C-H and C=C stretches, and the strong aryl-ether C-O stretches—can be clearly resolved and assigned. This guide provides the theoretical foundation and practical methodology necessary for researchers to confidently use IR spectroscopy for the characterization and quality assessment of this complex molecule.

References

-

Hui-cheng Biological Technology Co., Ltd. (n.d.). This compound. H-C Bio. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023). 3,4-Dimethoxyphenethylamine. Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). Homoveratrylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 4. Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine safety and handling

Safety, Handling, and Process Integration in Isoquinoline Alkaloid Synthesis[1][2]

Executive Summary

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (CAS: 887352-04-7) is a critical organic intermediate utilized primarily in the pharmaceutical synthesis of isoquinoline alkaloids, most notably Verapamil (a calcium channel blocker).[1] Chemically, it is the N-acetoacetylated derivative of N-methyl-homoveratrylamine.[1]

Its primary utility lies in its ability to undergo Bischler-Napieralski cyclization to form the dihydroisoquinoline core.[1] Due to its structural relationship with potent phenethylamines and the use of hazardous reagents in its synthesis (e.g., diketene, phosphorus oxychloride), strict adherence to safety protocols is mandatory.[1] This guide provides a technical framework for the safe handling, storage, and experimental application of this compound.[1]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

| Property | Detail |

| Chemical Name | This compound |

| Synonyms | N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-oxobutanamide |

| CAS Number | 887352-04-7 |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Physical State | Viscous liquid or low-melting solid (structure-dependent) |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); limited water solubility.[1] |

| Stability | Stable under standard conditions; sensitive to strong oxidizers and hydrolysis in acidic/basic media.[1] |

Hazard Identification & Toxicology (E-E-A-T Assessment)

Note: Specific toxicological data for this intermediate is limited. The following assessment applies the Precautionary Principle , deriving hazards from its precursor (N-methyl-homoveratrylamine) and functional analogs (beta-keto amides).

3.1 Core Hazards (GHS Classification Estimates)

-

Skin Corrosion/Irritation (Category 2): Likely to cause moderate skin irritation upon contact.[1]

-

Serious Eye Damage/Irritation (Category 1/2A): Precursors are known to cause serious eye damage.[1] Treat this derivative as a severe eye irritant.[1][2][3]

-

Skin Sensitization (Category 1): Potential for allergic skin reaction upon repeated exposure.[1]

-

Acute Toxicity (Oral): Harmful if swallowed (estimated based on phenethylamine backbone).[1]

3.2 Functional Group Risks[1]

-

Acetoacetyl Moiety: Adds reactivity toward nucleophiles; potential for hydrolysis to release acetoacetic acid and the parent amine.[1]

-

Phenethylamine Core: Biologically active scaffold; potential for sympathomimetic effects if absorbed systematically, though N-acylation significantly reduces this risk compared to the free amine.[1]

Operational Safety & Engineering Controls

4.1 Engineering Controls

-

Primary Containment: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]

-

Process Isolation: For scale-up reactions (>100g), use jacketed reactors with closed-system addition funnels to prevent vapor release.[1]

4.2 Personal Protective Equipment (PPE)[1]

-

Respiratory: If aerosolization is possible (e.g., during rotary evaporation or high-vac distillation), use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

-

Dermal: Double-gloving is recommended.[1]

-

Ocular: Chemical splash goggles are mandatory.[1] A face shield is required during transfer operations involving corrosive co-reagents (e.g., POCl₃).[1]

Synthesis & Process Context (Technical Deep Dive)

This compound serves as the "Bischler-Napieralski Precursor."[1] The safety profile of the workflow changes drastically depending on the stage of synthesis.[1]

5.1 The Synthetic Pathway

The formation and subsequent cyclization of this compound involves high-energy reagents.[1]

Figure 1: Synthetic pathway highlighting the intermediate's role and reagent inputs.

5.2 Process Safety Criticalities

-

Preparation (Acylation):

-

Cyclization (Bischler-Napieralski):

Storage & Stability Protocol

| Parameter | Specification | Causality/Reasoning |

| Temperature | 2–8°C (Refrigerated) | Prevents slow hydrolysis or intermolecular condensation of the beta-keto amide.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | The electron-rich dimethoxy ring is susceptible to oxidative degradation over time.[1] |

| Container | Amber Glass | Protects from photodegradation.[1] |

| Shelf Life | 12 Months | Re-test purity (HPLC/NMR) every 6 months. |

Emergency Response Protocols

7.1 Spill Management Workflow

Figure 2: Decision matrix for spill response based on volume and containment.

7.2 First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes .[1][5][3] Hold eyelids open. Rationale: The precursor is a severe eye irritant; assume the derivative carries similar risk.[1]

-

Skin Contact: Wash with soap and water.[1][4] Remove contaminated clothing.[1][5][2][3][4] Do not use solvents (ethanol/DMSO) as they may enhance transdermal absorption.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][5] Seek medical attention.

References

-

Santa Cruz Biotechnology. (n.d.).[1] this compound (CAS 887352-04-7).[1][6][7] Retrieved from

-

Sigma-Aldrich. (2023).[1][2][4] Safety Data Sheet: 3,4-Dimethoxyphenethylamine (Precursor). Retrieved from

-

PubChem. (n.d.).[1][8][9] Compound Summary: N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-oxobutanamide.[1] National Library of Medicine.[1] Retrieved from

-

Google Patents. (2016).[1] Process for the preparation of Verapamil hydrochloride (WO2016181292A1).[1] Retrieved from [1]

Sources

- 1. Process for the preparation of verapamil - Patent WO-2021245504-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. scbt.com [scbt.com]

- 7. N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 8. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,5-dimethylphenyl)-3-methylbutanamide | C23H31NO3 | CID 3568520 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine as a building block for novel compounds

Application Note & Protocols

Topic: N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine as a Versatile Building Block for Novel Bioactive Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details the synthesis and utility of this compound, a highly functionalized building block for organic synthesis. The parent amine, N-methylhomoveratrylamine, is a known key intermediate in the synthesis of the calcium channel blocker Verapamil, lending inherent biological relevance to its derivatives.[1][2] The introduction of the N-acetoacetyl group, a classic β-ketoamide moiety, transforms this precursor into a versatile platform for constructing complex heterocyclic systems. This guide provides a comprehensive protocol for the synthesis of the title compound and demonstrates its application in a model Hantzsch-type dihydropyridine synthesis, a privileged scaffold in medicinal chemistry. The methodologies are designed to be robust and adaptable, providing a solid foundation for library synthesis and novel drug discovery programs.

Introduction: The Strategic Value of a Multifunctional Building Block

In modern drug discovery, the efficiency of synthesizing molecular libraries with high structural diversity is paramount. The choice of starting materials, or building blocks, is a critical determinant of this efficiency. An ideal building block should possess multiple reactive handles, be derived from accessible precursors, and ideally contain a core structure with known biological relevance.

This compound (henceforth referred to as 1 ) meets these criteria perfectly. It strategically combines two key features:

-

The N-methylhomoveratrylamine Core: This phenethylamine scaffold is the central component of Verapamil, a widely used pharmaceutical for treating hypertension and angina.[3][4] Its presence provides a validated pharmacophoric starting point.

-

The N-Acetoacetyl Group: This group is a powerful tool in synthetic chemistry. It is an "active methylene" compound, featuring a nucleophilic α-carbon flanked by two carbonyl groups (one ketone, one amide). This functionality is a cornerstone of classical condensation and cyclization reactions for forming a wide array of heterocyclic systems.[5]

This document serves as a practical guide for leveraging compound 1 in synthetic campaigns. We provide a detailed, validated protocol for its preparation and showcase its utility in a one-pot synthesis of a complex, drug-like dihydropyridine derivative.

Physicochemical Properties & Safety

Before commencing any experimental work, it is crucial to be familiar with the properties of the key compound.

| Property | Value | Source |

| IUPAC Name | 3-Oxo-N-methyl-N-(3,4-dimethoxyphenethyl)butanamide | - |

| CAS Number | 887352-04-7 | [6] |

| Molecular Formula | C₁₅H₂₁NO₄ | - |

| Molecular Weight | 279.33 g/mol | - |

| Appearance | Predicted: Off-white solid or viscous oil | - |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone | - |

| Handling & Safety | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust or vapors. For research use only. | General SOP |

Protocol 1: Synthesis of the Building Block (1)

This protocol describes the N-acetoacetylation of N-methylhomoveratrylamine. The chosen reagent, tert-butyl acetoacetate (tBAA), is a stable and effective acetoacetylating agent that avoids the use of more hazardous reagents like diketene. The reaction proceeds via a transamidation mechanism, driven by the removal of the tert-butanol byproduct.

Rationale of Experimental Design

-

Reagent Choice: tert-butyl acetoacetate is preferred over methyl or ethyl esters because the bulky tert-butyl group promotes the desired N-acylation and the resulting tert-butanol can be readily removed under vacuum at moderate temperatures.

-

Solvent: Toluene is an excellent high-boiling, non-polar solvent that facilitates the removal of the alcohol byproduct via azeotropic distillation if necessary, though simple vacuum distillation is sufficient here.

-

Temperature: Heating the reaction to 100-110 °C provides the necessary thermal energy to drive the transamidation to completion within a reasonable timeframe without causing significant decomposition.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |

| N-Methylhomoveratrylamine | 195.25 | 25.6 | 1.0 | 5.0 g |

| tert-Butyl Acetoacetate (tBAA) | 158.19 | 31.6 | 1.2 | 5.0 g (approx. 5.1 mL) |

| Toluene | - | - | - | 50 mL |

Step-by-Step Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylhomoveratrylamine (5.0 g, 25.6 mmol) and toluene (50 mL).

-

Reagent Addition: Add tert-butyl acetoacetate (5.0 g, 31.6 mmol, 1.2 eq.) to the solution at room temperature.

-

Reaction: Heat the mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting amine should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene, excess tBAA, and the tert-butanol byproduct.

-

The resulting crude oil is typically of sufficient purity for subsequent steps. If further purification is required, it can be purified by flash column chromatography on silica gel.[7]

-

Expected Outcome

The procedure should yield this compound (1 ) as a pale yellow to amber viscous oil in >90% yield.

Caption: Experimental workflow for the synthesis of the title building block (1).

Protocol 2: Application in Hantzsch-Type Dihydropyridine Synthesis

This protocol demonstrates the power of building block 1 in a multi-component reaction to form a complex dihydropyridine derivative. The Hantzsch synthesis is a classic method for creating this scaffold, which is central to several calcium channel blockers like nifedipine and amlodipine. Here, our building block 1 serves as the β-dicarbonyl component.

Rationale of Experimental Design

-

Multi-Component Reaction: This approach is highly efficient, combining three starting materials in a single pot to build a complex molecule, minimizing steps and waste.

-

Ammonia Source: Ammonium acetate serves as a convenient, solid source of ammonia and also acts as a mild acidic catalyst to promote the initial condensation steps.

-

Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and is protic, which can facilitate the reaction mechanism.

-

Aldehyde Choice: 4-Nitrobenzaldehyde is used as a model aromatic aldehyde. The electron-withdrawing nitro group often leads to clean reactions and crystalline products, simplifying purification. This component can be easily varied to generate a library of analogues.

Caption: General reaction scheme for the Hantzsch-type synthesis.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |

| Building Block 1 | 279.33 | 1.0 | 1.0 | 279 mg |

| 4-Nitrobenzaldehyde | 151.12 | 1.0 | 1.0 | 151 mg |

| Ammonium Acetate | 77.08 | 1.5 | 1.5 | 116 mg |

| Ethanol | - | - | - | 10 mL |

Step-by-Step Procedure

-

Setup: In a 25 mL round-bottom flask with a stir bar and reflux condenser, combine building block 1 (279 mg, 1.0 mmol), 4-nitrobenzaldehyde (151 mg, 1.0 mmol), and ammonium acetate (116 mg, 1.5 mmol).

-

Solvent Addition: Add ethanol (10 mL).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 8-12 hours. The reaction mixture may become a thick slurry as the product precipitates. Monitor by TLC (3:7 Ethyl Acetate:Hexanes).

-

Isolation:

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol (2 x 3 mL).

-

-

Purification:

-

The collected solid is often of high purity.

-

If necessary, recrystallize the product from hot ethanol or isopropanol to obtain the final, purified dihydropyridine derivative.[8]

-

Expected Outcome

The reaction is expected to produce the corresponding 1,4-dihydropyridine derivative as a yellow crystalline solid with a yield typically ranging from 65-85%. The product can be characterized by standard analytical techniques (NMR, MS, IR).

Potential for Further Diversification

The true power of building block 1 lies in its potential for creating vast chemical libraries. The Hantzsch protocol described is just one example. Researchers can explore numerous other transformations:

-

Varying the Aldehyde: A wide range of aromatic, heteroaromatic, and aliphatic aldehydes can be used in the Hantzsch reaction to probe structure-activity relationships (SAR).

-

Knorr Pyrazole Synthesis: Reaction of 1 with hydrazine derivatives can yield highly substituted pyrazoles.

-

Paal-Knorr Pyrrole Synthesis: Condensation with a 1,4-dicarbonyl compound can be used to synthesize substituted pyrroles.

-

Biginelli Reaction: Reacting 1 with an aldehyde and urea or thiourea can produce dihydropyrimidinones, another class of biologically active heterocycles.

Caption: Synthetic possibilities using the versatile building block (1).

Conclusion

This compound is a high-potential building block for medicinal chemistry and organic synthesis. Its straightforward preparation and the inherent reactivity of the β-ketoamide group allow for efficient entry into diverse and biologically relevant heterocyclic scaffolds. The protocols provided herein offer a validated and reliable starting point for researchers to explore the rich chemistry of this compound and accelerate their drug discovery efforts.

References

- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

- New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.

- Synthesis of N-acetyl-3,4-dimethoxyphenethylamine. PrepChem.com.

- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.

- Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.

- N,N-diethyl acetamide | Class 12| Land of Chemistry. YouTube.

- 3',4'-(Methylenedioxy)acetophenone as a building block for bioactive molecules. Benchchem.

- N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.

- New intermediates for the preparation of verapamil derivates.

- Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.

- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)

- This compound | CAS 887352-04-7. Santa Cruz Biotechnology.

- A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acet

- Synthesis of primary amines. Organic Chemistry Portal.

- Synthesis and biological activity of carboxy verapamil, a new deriv

- Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.

- Synthesis, Characterization and Drug delivery of Verapamil Hydrochloride loaded Montmorillonite Nanocomposite Beads. Journal of Drug Delivery and Therapeutics.

Sources

- 1. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 2. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]

- 3. Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis and Analysis of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is a phenethylamine derivative with potential applications in pharmaceutical research and drug development.[1][2] Its structure, featuring an N-acetoacetyl group, suggests it may serve as a versatile intermediate in the synthesis of more complex molecules. The phenethylamine core is a common motif in many biologically active compounds, including neurotransmitters and psychoactive substances.[1][3] This document provides a comprehensive guide for researchers interested in working with this compound, covering its synthesis, purification, and analytical characterization. The protocols provided are based on established methods for related phenethylamine derivatives and serve as a starting point for further optimization.[4][5][6]

Compound Profile

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 887352-04-7[7] |

| Molecular Formula | C₁₅H₂₁NO₄[7] |

| Molecular Weight | 279.33 g/mol [7] |

| Chemical Structure | (A chemical structure image would be placed here in a real document) |

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-(3,4-dimethoxyphenyl)ethylamine. This proposed pathway is based on well-established organic chemistry reactions for N-methylation and N-acylation of amines.[8][9]

Figure 1: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine

The first step involves the N-methylation of 2-(3,4-dimethoxyphenyl)ethylamine. Reductive amination is a common and effective method for this transformation. A patent for the production of N-methyl-2-(3,4-dimethoxyphenyl)ethylamine describes a process involving the hydrogenation of 3,4-dimethoxyphenylacetonitrile with methylamine.[10] An alternative laboratory-scale synthesis can be adapted from procedures for the methylation of primary amines.

Protocol 1: N-Methylation via Reductive Amination

Materials:

-

2-(3,4-Dimethoxyphenyl)ethylamine

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add formaldehyde solution (1.1 equivalents) to the stirred solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Cool the reaction mixture again in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 12-16 hours.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-2-(3,4-dimethoxyphenyl)ethylamine.

-

The crude product may be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound

The second step is the acylation of the secondary amine with an acetoacetylating agent. Diketene or acetoacetyl chloride are suitable reagents for this transformation. The synthesis of a similar compound, N-acetyl-3,4-dimethoxyphenethylamine, is achieved by reacting the corresponding amine with acetyl chloride in the presence of a base.[8]

Protocol 2: N-Acetoacetylation

Materials:

-

N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine (from Part 1)

-

Diketene or Acetoacetyl chloride

-

Triethylamine (Et₃N) (if using acetoacetyl chloride)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Acetoacetyl Chloride):

-

Dissolve N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a solution of acetoacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

Analytical Methodologies

The characterization and quantification of this compound can be achieved using standard analytical techniques employed for phenethylamines and other novel psychoactive substances.[11][12][13] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose.[4][6][14]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of compounds containing a chromophore, such as the dimethoxy-substituted benzene ring in the target molecule.[5][15]

Protocol 3: HPLC-UV Analysis

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Standard HPLC with UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate. (This is a starting point and should be optimized) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm and 280 nm (to be optimized based on UV scan of the pure compound) |

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

-

For unknown samples, dissolve a known weight of the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace analysis and confirmation of identity.[14][16][17] The method involves separating the analyte by LC followed by detection using a mass spectrometer, typically a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode.

Figure 2: General workflow for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| LC System | UPLC or HPLC system |

| Column | C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A rapid gradient suitable for UPLC, e.g., 5% B to 95% B in 5 minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1-5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusing a standard solution of the pure compound. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from fragmentation of the precursor. |

Method Development for MRM:

-

Prepare a ~1 µg/mL solution of the purified compound in 50:50 acetonitrile:water with 0.1% formic acid.

-

Infuse the solution directly into the mass spectrometer to determine the mass of the protonated molecule [M+H]⁺.

-

Perform a product ion scan on the [M+H]⁺ ion to identify the most abundant and stable fragment ions.

-

Select at least two product ions for the MRM method (one for quantification, one for qualification) to ensure specificity.

Analytical Method Validation

For the developed analytical methods to be considered reliable and reproducible, they must be validated.[18][19][20][21][22] The key validation parameters according to ICH guidelines include:

-

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank samples and samples spiked with potential impurities.

-